

(E)-Cyanine 3.5 chloride spectral properties

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Compound of Interest

Compound Name: (E)-Cyanine 3.5 chloride

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An In-Depth Technical Guide to the Spectral Properties of (E)-Cyanine 3.5 Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-Cyanine 3.5 (Cy3.5) chloride is a synthetic, orange-red fluorescent dye belonging to the cyanine family.[1] These dyes are notable for their high molar extinction coefficients, sharp spectral peaks, and applications in biotechnology.[1][2] Cy3.5 is structurally characterized by a polymethine chain connecting two nitrogen-containing heterocyclic rings. The length and nature of this conjugated system are primary determinants of its spectral properties.[3] This guide provides a detailed overview of the core spectral characteristics of **(E)-Cyanine 3.5 chloride**, experimental protocols for their determination, and workflows for its application in labeling.

Core Spectral Properties

The spectral properties of Cyanine 3.5 can vary slightly depending on its chemical form (e.g., free acid, NHS ester) and the solvent environment. The data below represents a consolidation of reported values.



Property	Value	Notes
Excitation Maximum (λex)	~579 - 591 nm	The peak absorption wavelength. Values reported include ~579 nm, ~581 nm, and 591 nm.[1][4][5][6][7]
Emission Maximum (λem)	~591 - 604 nm	The peak fluorescence emission wavelength. Values reported include ~591 nm, ~596 nm, and 604 nm.[1][4][5] [6][7]
Molar Extinction Coefficient (ϵ)	116,000 - 150,000 M-1cm-1	A measure of how strongly the dye absorbs light at its excitation maximum.[7][8]
Fluorescence Quantum Yield (Φ)	0.15 - 0.35	The ratio of photons emitted to photons absorbed. This value is highly sensitive to the molecular environment.[7][8]
Stokes Shift	~12 - 23 nm	The difference between the excitation and emission maxima. A typical reported value is ~15 nm.[1]

Experimental Protocols

Accurate determination of spectral properties is fundamental to the effective use of fluorescent dyes. The following are generalized protocols for acquiring absorption and fluorescence data for cyanine dyes.

Protocol 1: Determining Absorption Spectrum and Molar Extinction Coefficient

This protocol outlines the steps to measure the UV-Visible absorption spectrum of Cy3.5 and calculate its molar extinction coefficient.



Materials:

- (E)-Cyanine 3.5 chloride
- Spectroscopy-grade solvent (e.g., absolute ethanol, methanol, or DMSO)[9]
- Calibrated UV-Vis spectrophotometer
- 1 cm pathlength quartz cuvettes[9]
- Volumetric flasks and precision pipettes

Methodology:

- Solution Preparation:
 - Prepare a stock solution of (E)-Cyanine 3.5 chloride in the chosen solvent (e.g., 1 mM in DMSO). Cyanine dyes are susceptible to precipitation in the presence of water; ensure all glassware is dry and use anhydrous solvents.[9]
 - \circ Perform a series of dilutions from the stock solution to create a set of standards with known concentrations (e.g., 1 μ M to 10 μ M) in the final spectroscopic solvent (e.g., ethanol).[9]
- Spectrophotometer Setup:
 - Turn on the spectrophotometer's visible light source at least 15 minutes before measurement to ensure lamp stability.[9]
 - Set the instrument to scan a wavelength range that brackets the expected absorption maximum, for instance, from 400 nm to 700 nm.
- · Measurement:
 - Fill a clean 1 cm quartz cuvette with the solvent to be used for the dilutions and record a baseline (blank) spectrum. This will be subtracted from the sample spectra.[3]
 - Rinse the cuvette 2-3 times with the first dye solution before filling it for measurement.



- Measure the absorbance of each prepared standard solution, starting with the least concentrated.
- Identify the wavelength of maximum absorbance (λmax).
- Data Analysis:
 - \circ According to the Beer-Lambert law (A = ε cl), plot the absorbance at λ max against the concentration of the standards.
 - The slope of the resulting linear fit is the molar extinction coefficient (ε).

Protocol 2: Determining Fluorescence Emission Spectrum and Quantum Yield

This protocol describes how to measure the fluorescence spectrum and determine the relative quantum yield of Cy3.5.

Materials:

- (E)-Cyanine 3.5 chloride solutions (as prepared in Protocol 1)
- A reference standard with a known quantum yield in the same spectral region (e.g., Rhodamine 6G in ethanol, $\Phi \approx 0.95$)
- Calibrated spectrofluorometer
- Quartz fluorescence cuvettes

Methodology:

- Sample Preparation:
 - Use a diluted solution of Cy3.5 with an absorbance value below 0.1 at the excitation wavelength to minimize inner filter effects.
 - Prepare a solution of the reference standard with a similar absorbance value at the same excitation wavelength.



Spectrofluorometer Setup:

- Set the excitation wavelength to the absorption maximum (λex) of Cy3.5 determined previously.
- Set the emission scan range to start approximately 10 nm above the excitation wavelength and extend well beyond the expected emission peak (e.g., 590 nm to 750 nm).

Measurement:

- Record the fluorescence emission spectrum of the solvent blank.
- Record the fluorescence emission spectrum of the Cy3.5 sample.
- Without changing the instrument settings, record the emission spectrum of the reference standard.
- Data Analysis (Relative Quantum Yield Calculation):
 - Integrate the area under the emission curves for both the Cy3.5 sample and the reference standard.
 - Correct the integrated fluorescence intensities for the absorbance of the samples at the excitation wavelength.
 - Calculate the quantum yield (Φ S) of the sample using the following equation: Φ S = Φ R * (IS / IR) * (AR / AS) * (nS2 / nR2) Where:
 - Φ is the quantum yield
 - I is the integrated fluorescence intensity
 - A is the absorbance at the excitation wavelength
 - n is the refractive index of the solvent
 - Subscripts S and R refer to the sample and reference, respectively.

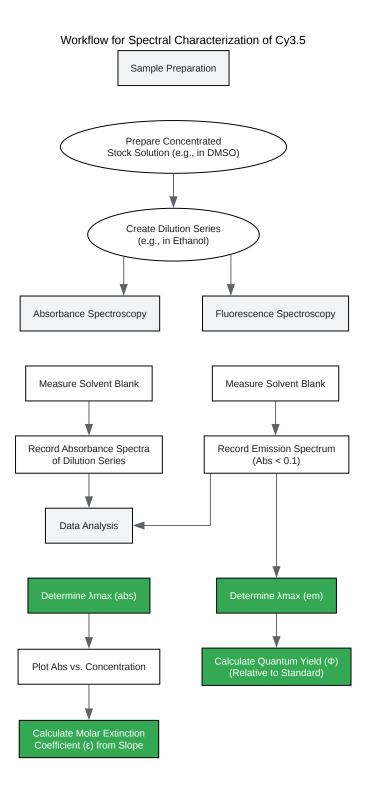




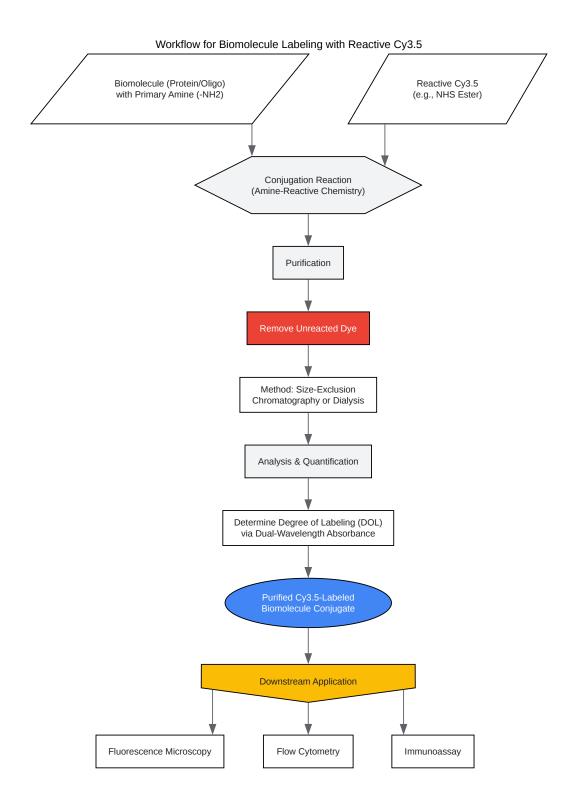
Visualized Workflows

The following diagrams illustrate key experimental and logical workflows involving Cyanine 3.5.









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